rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans
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Overview
Description
rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the oxan-4-yl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted pyrrolidine derivatives.
Scientific Research Applications
rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s chemical properties may make it useful in various industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans include other pyrrolidine derivatives with different substituents. Examples include:
- Methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate
- Benzyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl (3S,4S)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-18(20)17-13-19(11-14-5-3-2-4-6-14)12-16(17)15-7-9-22-10-8-15/h2-6,15-17H,7-13H2,1H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJTFOADMNFOV-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2CCOCC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2CCOCC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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